2-chloro-N-(1-cyclopropylethyl)acetamide
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Overview
Description
2-chloro-N-(1-cyclopropylethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12ClNO/c1-5(6-2-3-6)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 81.95°C and a predicted boiling point of approximately 296.0°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 .Scientific Research Applications
Catalysis and Organic Synthesis
Cyclopropenium ions, closely related to cyclopropyl groups found in 2-chloro-N-(1-cyclopropylethyl)acetamide, have been utilized as efficient organocatalysts in the Beckmann rearrangement of ketoximes to amides/lactams, showcasing the synthetic utility of cyclopropyl-related structures in organic synthesis (Srivastava et al., 2010).
Material Science and Structural Analysis
The study of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provided insights into intermolecular interactions and solvatochromic effects, important for understanding the behavior of chloroacetamide compounds in different solvents, which could inform the design of materials and sensors (Jansukra et al., 2021).
Environmental Biodegradation
Research into the N-Deethoxymethylation of acetochlor by Rhodococcus sp. highlights the metabolic pathways involved in the degradation of chloroacetamide herbicides, pointing towards potential environmental bioremediation applications of enzymes that act on similar structures (Wang et al., 2015).
Anticancer and Anti-inflammatory Applications
Synthesized 2-(Substituted phenoxy) Acetamide Derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents, suggesting that modifications of the acetamide moiety could lead to therapeutically relevant compounds (Rani et al., 2014).
Antibacterial Activity
The study on the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, indicating that chloroacetamide derivatives can be promising antibacterial agents, supports the exploration of similar compounds for antimicrobial applications (Cordeiro et al., 2020).
Safety and Hazards
2-chloro-N-(1-cyclopropylethyl)acetamide is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-5(6-2-3-6)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFXQXPDIHQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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